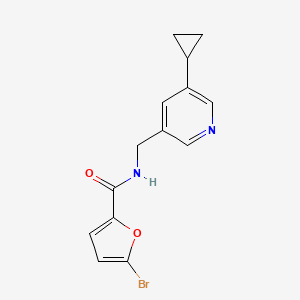

5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, involving reactions like methoxylation and bromination, indicating complex multi-step synthesis processes (Hirokawa, Horikawa, & Kato, 2000).

The synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, involving reactions with thionyl chloride and diethylamine, suggests the versatility in modifying the bromofuran core structure for various applications (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

An efficient method for synthesizing 2,5-diimino-furans via palladium-catalyzed cyclization demonstrates the potential for creating diverse furan derivatives, which could include the synthesis of 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)furan-2-carboxamide (Jiang, Yin, Li, Liu, Zhao, & Wu, 2014).

Biological and Pharmacological Activities

Studies on related compounds like N-(4-bromophenyl)furan-2-carboxamide show potential antibacterial activities against clinically isolated drug-resistant bacteria, indicating possible biomedical applications for similarly structured compounds (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).

The use of methyl 5-bromo-2-furoate in palladium-catalyzed direct arylation of heteroaromatics, resulting in biheteroaryls, suggests potential for creating complex molecular structures for research in material science or pharmaceuticals (Fu, Zhao, Bruneau, & Doucet, 2012).

PET imaging using a compound structurally similar to 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)furan-2-carboxamide, specifically targeting macrophage colony-stimulating factor 1 receptor (CSF1R) in microglia, highlights the potential for such compounds in neuroimaging and studying neuroinflammation (Horti et al., 2019).

Mécanisme D'action

Mode of Action

It is known that the compound contains a bromine atom, which can participate in various reactions such as condensation, substitution, and hydroxylation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds . .

Pharmacokinetics

It is known that the compound is soluble in common organic solvents such as ethanol, dimethylformamide (dmf), and dichloromethane , which could potentially influence its bioavailability.

Result of Action

Given the compound’s potential involvement in the Suzuki–Miyaura cross-coupling reaction , it may play a role in the formation of new carbon-carbon bonds, which could have various effects on cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of certain solvents can affect the compound’s solubility and therefore its bioavailability . Additionally, the compound’s reactivity may be influenced by factors such as temperature and pH.

Propriétés

IUPAC Name |

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-13-4-3-12(19-13)14(18)17-7-9-5-11(8-16-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMLFDWMZHQBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)

![Benzo[d][1,3]dioxol-5-yl(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate](/img/structure/B2758148.png)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-5-yl)acetamide](/img/structure/B2758150.png)